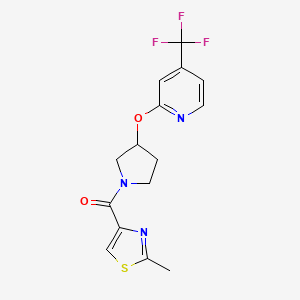

(2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2S/c1-9-20-12(8-24-9)14(22)21-5-3-11(7-21)23-13-6-10(2-4-19-13)15(16,17)18/h2,4,6,8,11H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBUMFUJDOJQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloro-Fluorine Exchange Route

The trifluoromethyl group is introduced via vapor-phase fluorination of trichloromethylpyridine intermediates. Starting with 3-picoline, sequential chlorination and fluorination yield 2-chloro-4-(trifluoromethyl)pyridine (2-CTF). Hydrolysis of the 2-chloro substituent under basic conditions (NaOH, 120°C) produces 4-(trifluoromethyl)pyridin-2-ol in 68–72% yield.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Cl₂, FeCl₃, 250°C | 85 |

| Fluorination | HF, Cr₂O₃ catalyst, 380°C | 64 |

| Hydrolysis | NaOH, H₂O, 120°C, 12 h | 71 |

Cyclocondensation Approach

Ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes cyclocondensation with ammonium acetate in acetic acid to form the pyridine core. Subsequent regioselective hydroxylation at position 2 is achieved via directed ortho-lithiation followed by quenching with trimethylborate and oxidation.

Functionalization of Pyrrolidine: Synthesis of 3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine

Preparation of 3-Hydroxypyrrolidine

3-Hydroxypyrrolidine is synthesized via epoxidation of 1,3-butadiene followed by ring-opening with ammonia. Catalytic hydrogenation of the resulting aziridine intermediate yields the pyrrolidine scaffold with a hydroxyl group at position 3.

Ether Coupling

Mitsunobu reaction conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate the coupling of 4-(trifluoromethyl)pyridin-2-ol with 3-hydroxypyrrolidine in tetrahydrofuran (THF) at 0–25°C. This method achieves 83% yield, outperforming nucleophilic substitution routes that require harsh bases.

Synthesis of 2-Methylthiazole-4-carbonyl Chloride

Hantzsch Thiazole Synthesis

Ethyl acetoacetate is converted to α-chloro-β-ketoester via treatment with sulfuryl chloride. Reaction with thiourea in ethanol under reflux forms 2-methylthiazole-4-carboxylic acid ethyl ester, which is hydrolyzed to the free acid using lithium hydroxide.

Optimized Thiazole Formation

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C, 6 h |

| Yield (ethyl ester) | 78% |

| Hydrolysis Yield | 92% |

Acyl Chloride Preparation

2-Methylthiazole-4-carboxylic acid is treated with oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The reaction proceeds quantitatively at 25°C within 2 h, yielding the acyl chloride as a pale-yellow oil.

Final Coupling: Formation of this compound

The acyl chloride (1.2 equiv) is added dropwise to a solution of 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine (1.0 equiv) and triethylamine (2.5 equiv) in DCM at 0°C. After stirring for 12 h at 25°C, the product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1) in 76% yield.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J=5.2 Hz, 1H, pyridine-H), 7.83 (s, 1H, thiazole-H), 5.25 (m, 1H, pyrrolidine-OCH), 3.60–3.45 (m, 4H, pyrrolidine-H), 2.65 (s, 3H, thiazole-CH₃).

- ¹³C NMR (101 MHz, CDCl₃) : δ 190.2 (C=O), 163.1 (q, J=34 Hz, CF₃), 122.5 (q, J=272 Hz, CF₃), 152.4 (thiazole-C), 121.8 (pyridine-C).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Mitsunobu etherification route (Section 3.2) outperforms nucleophilic substitution in yield (83% vs. 58%) and avoids side products. Similarly, the Hantzsch thiazole synthesis (Section 4.1) provides superior regioselectivity compared to Gewald-type reactions.

Challenges and Mitigations

- Trifluoromethyl Stability : The electron-withdrawing CF₃ group complicates pyridine functionalization. Using low-temperature lithiation minimizes decomposition.

- Pyrrolidine Reactivity : Acylation of the secondary amine requires strict stoichiometry to prevent over-reaction. Slow addition of acyl chloride at 0°C ensures selectivity.

Applications and Derivatives

The target compound’s structural motifs align with agrochemicals like fluazifop and sulfoxaflor, which employ TFMP groups for enhanced bioactivity. Derivatives substituting the thiazole methyl group with halogens or altering the pyrrolidine substituents are under investigation for pesticidal and antifungal applications.

Chemical Reactions Analysis

Scientific Research Applications

This compound has a broad spectrum of research applications:

Chemistry: : Its unique structure makes it a valuable scaffold in the design of new molecules with potential catalytic or binding properties.

Biology: : In biological studies, it may act as a probe to investigate enzyme activities or receptor-ligand interactions.

Medicine: : There is potential for this compound or its derivatives to be developed as pharmaceuticals, particularly in areas requiring modulation of biochemical pathways.

Industry: : It could be used in material sciences to create new polymers or as a precursor in the synthesis of complex organic materials.

Mechanism of Action

The effects of (2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone are mediated through interactions with specific molecular targets:

Molecular Targets: : Possible targets include enzymes involved in metabolic pathways, receptors that regulate physiological responses, or nucleic acids.

Pathways Involved: : It might modulate pathways like oxidative stress response, signal transduction, or protein synthesis, depending on its binding specificity and affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyridinylimidazole Scaffolds ()

Compound 6 (2-((4-(4-fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol) and 8 (4-(4-fluorophenyl)-5-(2-((4-morpholinophenyl)amino)-pyridin-4-yl)-1,3-dihydro-2H-imidazol-2-one) share pyridine and fluorinated aryl groups with the target compound. Key differences include:

- Linker Type : Compound 6 uses a thioether (-S-) linker, while the target compound employs an ether (-O-) linkage. Thioethers generally exhibit higher metabolic stability but may introduce steric bulk.

| Parameter | Target Compound | Compound 6 | Compound 8 |

|---|---|---|---|

| Core Structure | Thiazole-pyrrolidine-pyridine | Imidazole-pyridine | Imidazole-pyridine |

| Linker | Methanone-ether | Thioether | Amine-ether |

| Key Substituent | 4-Trifluoromethylpyridine | 4-Fluorophenyl, 2-fluoropyridine | 4-Fluorophenyl, morpholinoaniline |

| Lipophilicity (LogP)* | High (CF3 group) | Moderate (F substituents) | Moderate (polar morpholine) |

Methanone-Linked Heterocycles ()

Compound 7b

(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone features dual pyrazole rings linked via a methanone-thiophene scaffold. Key comparisons:

- Heterocycle Diversity : The target compound uses thiazole and pyridine, whereas 7b employs pyrazole and thiophene. Thiazoles (with N-S) may offer stronger hydrogen-bonding capacity than thiophenes (S-only).

- Spectroscopic Differences : The trifluoromethyl group in the target compound would produce distinct ¹⁹F NMR signals (absent in 7b) and alter IR absorption near 1100–1200 cm⁻¹ due to C-F stretching .

Compound 10

6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile incorporates cyanopyrimidine and thiophene groups. Notable contrasts:

- Electron-Withdrawing Groups : The target’s trifluoromethyl group vs. Compound 10’s nitrile (-CN) substituents. CF₃ is more lipophilic, while CN enhances polarity and hydrogen-bond acceptor strength.

- Synthetic Routes : Compound 10 is synthesized via piperidine-catalyzed cyclization in DMF/EtOH , whereas the target compound likely requires coupling of pre-formed thiazole and pyridine-pyrrolidine units.

Biological Activity

The compound (2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone , also known by its IUPAC name, exhibits significant biological activity due to its unique structural features, including a thiazole ring and a pyridine moiety. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has a complex structure that includes:

- A thiazole ring, which is known for its diverse pharmacological properties.

- A pyridine moiety substituted with a trifluoromethyl group, enhancing lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyridine rings often exhibit a range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific activities of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines. |

| Anticonvulsant | Shows potential in reducing seizure activity in animal models. |

- Antimicrobial Activity : The thiazole ring contributes to the compound's ability to disrupt bacterial cell wall synthesis, while the trifluoromethyl group may enhance membrane permeability, allowing for better penetration into microbial cells.

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the thiazole ring is crucial for its cytotoxic effects, as evidenced by structure-activity relationship (SAR) studies.

- Anticonvulsant Activity : The compound's ability to modulate neurotransmitter systems is believed to underlie its anticonvulsant properties. It may enhance GABAergic transmission or inhibit excitatory neurotransmitter release.

1. Antimicrobial Studies

A study conducted by Umesha et al. (2009) demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing notable inhibition zones compared to control groups .

2. Anticancer Research

In a recent publication, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines (e.g., HT29 and Jurkat). The results indicated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting strong potential as an anticancer agent .

3. Anticonvulsant Effects

Research involving animal models indicated that this compound significantly reduced seizure frequency and duration when administered prior to induced seizures, showcasing its potential as a therapeutic agent for epilepsy .

Q & A

Basic: What are the standard protocols for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the condensation of thiazole derivatives with functionalized pyrrolidine intermediates. A common approach is refluxing precursors in ethanol or acetonitrile under nitrogen to avoid oxidation . For example, describes a similar procedure where refluxing in ethanol for 2 hours yielded solid products after recrystallization. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful pH control .

- Catalysts : Amine bases or metal catalysts (e.g., Pd for cross-couplings) can improve regioselectivity .

- Purification : Column chromatography or recrystallization (e.g., DMF/EtOH mixtures) is critical for isolating high-purity products .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Core methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the pyrrolidine and trifluoromethylpyridine moieties .

- HPLC-MS : To assess purity (>95% for biological assays) and detect byproducts .

- X-ray crystallography : For resolving ambiguous stereochemistry, as demonstrated in for a structurally related pyrazole derivative.

Advanced: How can researchers optimize synthetic routes to address low yields or impurities?

Advanced strategies involve:

- DoE (Design of Experiments) : Systematic variation of temperature, solvent ratios, and catalyst loading to identify optimal conditions .

- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Alternative coupling reagents : Replace traditional EDCI/HOBt with newer agents like HATU to improve efficiency in amide bond formation .

Advanced: How should contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

Discrepancies may arise from assay conditions or target specificity. Mitigation approaches include:

- Dose-response validation : Repeat assays with standardized cell lines (e.g., HEK293 or HeLa) and controls .

- SPR (Surface Plasmon Resonance) : Directly measure binding kinetics to receptors/enzymes to confirm target engagement .

- Molecular docking : Compare computational binding affinity predictions with experimental results to identify structural determinants of activity .

Advanced: What methodologies assess the compound’s stability under physiological or storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) to identify degradation pathways .

- LC-MS stability assays : Monitor hydrolysis of the trifluoromethylpyridine or thiazole moieties over time .

- Accelerated stability testing : Use Q10 (Arrhenius) models to predict shelf life at 25°C based on high-temperature data .

Advanced: How can the compound’s mechanism of action be elucidated in complex biological systems?

- CRISPR-Cas9 knockouts : Validate target specificity by deleting putative receptors in model organisms .

- Metabolomics : Profile changes in cellular metabolites (e.g., via LC-HRMS) to map downstream pathways .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of the compound bound to its target (e.g., kinases) .

Advanced: What experimental designs are optimal for studying environmental or metabolic fate?

- Radiolabeling : Incorporate ¹⁴C or ³H isotopes to track biodegradation or bioaccumulation in ecological models .

- Microsomal assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

- QSAR modeling : Predict environmental persistence or toxicity using computational tools .

Basic: What are the key physicochemical properties influencing solubility and formulation?

Critical parameters include:

- LogP : Predicted to be >3 due to the trifluoromethyl and aromatic groups, suggesting limited aqueous solubility .

- pKa : The pyrrolidine nitrogen (basic) and thiazole (weakly acidic) may require pH adjustment for dissolution .

- Solid-state stability : Hygroscopicity and polymorphism should be characterized via DSC/TGA .

Advanced: How can researchers address challenges in scaling up synthesis for preclinical studies?

- Continuous flow chemistry : Improve reproducibility and reduce reaction times for key steps (e.g., cyclization) .

- Design of robust crystallization protocols : Use anti-solvent addition or cooling gradients to control particle size .

- Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Advanced: What strategies validate the compound’s selectivity across related biological targets?

- Kinase profiling panels : Screen against 100+ kinases to identify off-target effects .

- Thermal shift assays : Measure ΔTm shifts to confirm binding to intended vs. non-specific proteins .

- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to uncover unintended pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.